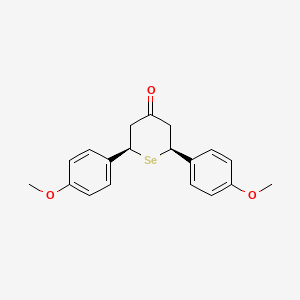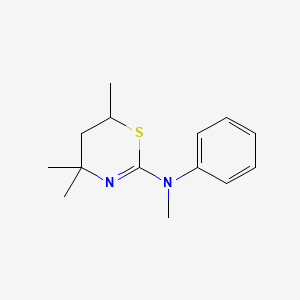![molecular formula C16H18O2 B14642596 1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene CAS No. 52528-97-9](/img/structure/B14642596.png)
1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a methoxy group attached to a benzene ring, which is further substituted by a 2-(4-methoxyphenyl)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of anisole (methoxybenzene) with 4-methoxyphenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: Reduction reactions can target the aromatic ring or the ethyl side chain.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Bromination using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Formation of methoxyphenols.
Reduction: Formation of methoxyethylbenzenes.
Substitution: Formation of ortho- and para-substituted methoxybenzenes.
Aplicaciones Científicas De Investigación
1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene involves its interaction with various molecular targets. The methoxy groups enhance the electron density on the aromatic ring, making it more reactive towards electrophiles. This property is exploited in electrophilic aromatic substitution reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially modulating their activity.
Comparación Con Compuestos Similares
Anisole (Methoxybenzene): A simpler aromatic ether with a single methoxy group.
4-Methoxyphenethylamine: Contains a similar ethyl side chain but with an amine group instead of a methoxy group.
1-Methoxy-2-[2-(4-methoxyphenyl)ethyl]benzene: A structural isomer with different substitution patterns.
Uniqueness: 1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
52528-97-9 |
|---|---|
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
1-methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H18O2/c1-17-15-10-8-13(9-11-15)6-7-14-4-3-5-16(12-14)18-2/h3-5,8-12H,6-7H2,1-2H3 |
Clave InChI |
RISOXQXSFOVFBL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCC2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate](/img/structure/B14642522.png)
![Benzene, 1-[2-chloro-3-ethoxy-1,3-bis(1-methylethoxy)propyl]-4-nitro-](/img/structure/B14642538.png)
![1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine](/img/structure/B14642543.png)

![2-[Methoxy(phenyl)phosphoryl]propanoic acid](/img/structure/B14642545.png)
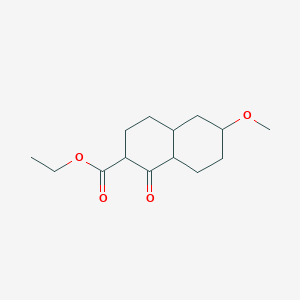
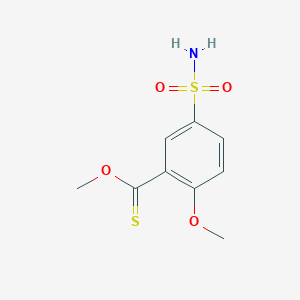
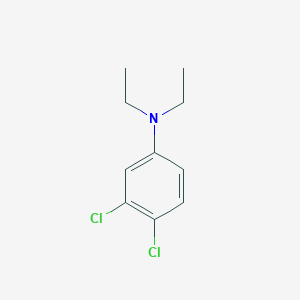
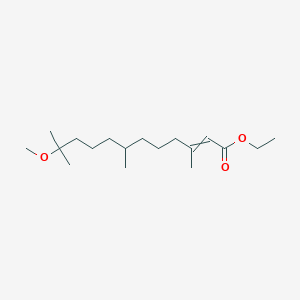
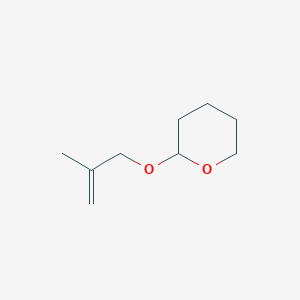
![2-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14642574.png)
